Enzyme Source-Dependent Potency: Snake Venom vs. Human Recombinant sPLA2
Thioetheramide-PC exhibits a 2.2-fold greater inhibitory potency against human recombinant sPLA2 compared to snake venom sPLA2. This enzyme source-dependent differential is quantifiable and reproducible across multiple vendor specifications, establishing a critical parameter for experimental design when selecting the appropriate sPLA2 inhibitor .
| Evidence Dimension | Inhibitory potency (IC50) against sPLA2 from different sources |
|---|---|
| Target Compound Data | IC50 = 0.9 µM (human recombinant sPLA2) |
| Comparator Or Baseline | IC50 = 2 µM (snake venom sPLA2) |
| Quantified Difference | 2.2-fold higher potency against human recombinant enzyme |
| Conditions | Substrate analog inhibition assay; substrate concentration not specified for the 0.9 µM value |
Why This Matters
This source-dependent potency difference informs procurement decisions for researchers studying human disease-relevant sPLA2 isoforms versus those using venom-derived enzyme models.
